molecular formula C10H15ClFN5 B12214465 1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12214465
M. Wt: 259.71 g/mol
InChI Key: DCTQXRTVWIMZAA-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methylpyrazolylmethyl group

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and 1-methylpyrazole.

    Reaction Steps:

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: The exact pathways depend on the specific application but may involve modulation of signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine share structural similarities.

    Uniqueness: The presence of the fluoroethyl group and the specific substitution pattern on the pyrazole ring make this compound unique, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C10H15ClFN5

Molecular Weight

259.71 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H14FN5.ClH/c1-15-4-2-9(14-15)6-12-10-7-13-16(8-10)5-3-11;/h2,4,7-8,12H,3,5-6H2,1H3;1H

InChI Key

DCTQXRTVWIMZAA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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